Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine
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Overview
Description
Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine is an organic compound that features a fluorine and nitro group attached to a phenyl ring, with an ethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine typically involves the following steps:
Reductive Amination: The final step involves the reductive amination of the fluoronitrobenzene derivative with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using agents like iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Iron powder, hydrochloric acid, or sodium dithionite.
Major Products
Reduction: Conversion of the nitro group to an amine results in Ethyl[(2-fluoro-6-aminophenyl)methyl]amine.
Substitution: Replacement of the fluorine atom with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways involving nitro and fluoro groups.
Mechanism of Action
The mechanism by which Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl[(2-chloro-6-nitrophenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
Ethyl[(2-fluoro-4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in a different position.
Uniqueness
Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and biological activity. The combination of these substituents can lead to distinct electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-[(2-fluoro-6-nitrophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-2-11-6-7-8(10)4-3-5-9(7)12(13)14/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLVCYVZYPUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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